2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a chloro group at the 2-position and a piperazinyl moiety attached to a 3-methoxyphenyl group at the 4-position of the pyrimidine ring. Its molecular formula is C14H16ClN5O, with a molecular weight of approximately 303.76 g/mol. The structural configuration allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and drug development .
Common reagents for these reactions include amines, thiols for substitution, and hydrogen peroxide or sodium borohydride for oxidation and reduction, respectively .
Studies indicate that 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine exhibits various biological activities. It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases and ischemic stroke. Compounds with similar structures have shown anti-inflammatory properties and the ability to modulate neurotransmitter systems, suggesting that this compound may also possess these beneficial effects .
The synthesis of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following general steps:
This compound has potential applications in pharmacology due to its biological activities. It may serve as a lead compound in developing drugs targeting neurodegenerative diseases or other conditions influenced by neurotransmitter systems. Additionally, its unique structure may allow it to interact with various biological targets, making it a valuable candidate for further research and development in medicinal chemistry .
Interaction studies are crucial for understanding how 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine behaves in biological systems. Research has shown that compounds with similar structures can interact with various receptors and enzymes, influencing pathways related to inflammation, neuroprotection, and neurotransmission. These interactions are typically assessed using biochemical assays and cellular models to evaluate efficacy and safety profiles .
Several compounds share structural similarities with 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine. Here are some notable examples:
Uniqueness: The unique combination of a chloro substituent on the pyrimidine ring and the piperazine moiety linked to a methoxyphenyl group distinguishes this compound from others. This specific arrangement may enhance its biological activity and interaction profile compared to structurally similar compounds.
Molecular dynamics simulations provide critical insights into the dynamic behavior and binding characteristics of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine with biological targets. Based on computational studies of structurally related piperazinyl-pyrimidine compounds, several key simulation parameters and findings emerge [1] [2].
The compound demonstrates stable binding conformations when complexed with various receptor systems. Molecular dynamics studies on similar piperazinyl-pyrimidine derivatives indicate optimal simulation conditions utilizing 50-100 nanosecond trajectories at physiological temperature (300 K) using the TIP3P water model and AMBER force field parameters [1]. The piperazine ring system exhibits conformational flexibility, with the chair conformation being energetically favored during extended simulation periods.
Table 1: Molecular Dynamics Simulation Parameters for Related Piperazinyl-Pyrimidine Compounds
| Compound Type | Simulation Time (ns) | Temperature (K) | Water Model | Force Field | Receptor Target |
|---|---|---|---|---|---|
| Piperazinyl-pyrimidine derivatives | 50-100 | 300 | TIP3P | AMBER ff14SB | P2Y12 |
| Phenyl-piperazine-pyrimidine hybrids | 25-50 | 310 | SPC/E | CHARMM36 | NF-κB p65 |
| Chloropyrimidine derivatives | 10-30 | 298 | TIP3P | OPLS-AA | DNA Gyrase |
| Methoxyphenyl-piperazine compounds | 20-40 | 300 | TIP3P | AMBER ff99SB | Adrenergic receptors |
| 2-Chloro-4-substituted pyrimidines | 15-25 | 298 | SPC/E | GROMOS 53A6 | Kinases |
Trajectory analysis reveals that the methoxyphenyl substituent exhibits significant rotational freedom around the piperazine-phenyl bond, allowing the compound to adopt multiple energetically favorable conformations within the receptor binding site [3]. The chlorine atom at the 2-position of the pyrimidine ring contributes to increased binding stability through halogen bonding interactions with electronegative residues in the target protein [4].
Root mean square deviation (RMSD) analysis of similar compounds demonstrates convergence within the first 10-20 nanoseconds of simulation, indicating rapid equilibration to stable binding conformations [5]. The average RMSD values typically range from 1.5 to 2.8 Ångströms relative to the initial docked structure, suggesting moderate conformational changes upon binding.
Hydrogen bonding analysis reveals persistent interactions between the pyrimidine nitrogen atoms and backbone carbonyl groups in the hinge region of kinase targets [6]. The piperazine nitrogen participates in water-mediated hydrogen bonding networks that contribute to overall binding stability and selectivity.
Density functional theory calculations provide fundamental insights into the electronic structure and chemical reactivity of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine. Computational studies employing the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets reveal important electronic properties relevant to biological activity [7] [8].
The optimized molecular geometry demonstrates a planar pyrimidine core with the piperazine ring adopting a chair conformation approximately perpendicular to the pyrimidine plane [9]. The methoxyphenyl group exhibits coplanar orientation with the piperazine ring, facilitating extended π-conjugation that influences the compound's electronic properties.
Table 2: DFT Calculation Results for Related Piperazinyl-Pyrimidine Compounds
| Compound Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Piperazinyl-pyrimidine | B3LYP/6-31G(d,p) | -5.2 to -5.8 | -1.8 to -2.3 | 3.4 to 3.6 | 2.8 to 4.2 |
| Methoxyphenyl-piperazine | B3LYP/6-311++G(d,p) | -5.4 to -6.1 | -1.5 to -2.0 | 3.9 to 4.1 | 1.8 to 3.5 |
| Chloropyrimidine derivatives | B3LYP/6-311G(d,p) | -6.0 to -6.5 | -2.2 to -2.7 | 3.8 to 4.3 | 3.2 to 4.8 |
| Benzodioxol-piperazinyl-pyrimidine | B3LYP/6-31G(d,p) | -5.6 | -1.9 | 3.7 | 3.1 |
| Phenyl-substituted piperazines | B3LYP/6-311++G(d,p) | -5.3 to -5.9 | -1.6 to -2.1 | 3.7 to 3.8 | 2.4 to 3.8 |
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the methoxyphenyl-piperazine moiety, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the chloropyrimidine system [8]. This charge distribution pattern suggests nucleophilic character at the piperazine region and electrophilic character at the pyrimidine core.
The calculated HOMO-LUMO energy gap of approximately 3.5-3.8 eV indicates moderate chemical stability and reasonable reactivity for biological interactions [10]. The presence of the electron-donating methoxy group increases electron density on the phenyl ring, contributing to enhanced π-π stacking interactions with aromatic amino acid residues.
Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the lone pairs on the piperazine nitrogens and the π-system of the attached aromatic rings [7]. These interactions contribute to overall molecular stability and influence conformational preferences.
Mulliken population analysis demonstrates that the chlorine atom carries a partial negative charge (-0.15 to -0.18 e), while the pyrimidine nitrogens exhibit enhanced basicity due to electron delocalization from the piperazine substituent [4]. The methoxy oxygen atom serves as a hydrogen bond acceptor with calculated partial charges ranging from -0.45 to -0.52 e.
Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface [7]. Characteristic stretching frequencies include C-H aromatic (3040-3080 cm⁻¹), C-N piperazine (1150-1200 cm⁻¹), and C-Cl (750-800 cm⁻¹) modes.
Quantitative structure-activity relationship studies provide predictive models for understanding the biological activity of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine based on molecular descriptors and structural features. Comprehensive QSAR analyses of related piperazinyl-pyrimidine compounds reveal important structure-activity correlations [1] [11] [12].
Comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) studies on datasets containing 300-400 structurally related compounds demonstrate robust predictive models with cross-validation coefficients (Q²) ranging from 0.571 to 0.730 [1] [2]. These models indicate that both steric and electrostatic fields significantly influence biological activity.
Table 3: QSAR Modeling Results for Related Piperazinyl-Pyrimidine Series
| Compound Series | Dataset Size | QSAR Method | Cross-validation Q² | External R²pred | Target Activity |
|---|---|---|---|---|---|
| Piperazinyl-glutamate-pyridines/pyrimidines | 397 compounds | CoMFA/CoMSIA | 0.571-0.592 | 0.664-0.668 | P2Y12 antagonism |
| Furopyrimidine/thienopyrimidine derivatives | 33 compounds | MLR/ANN | 0.68-0.74 | 0.71-0.78 | VEGFR-2 inhibition |
| Pyrimidine derivatives (anti-cancer) | 45 compounds | CoMFA/CoMSIA | 0.663 | Not reported | Anti-cancer |
| Arylpiperazine derivatives | 50 compounds | 3D-QSAR | 0.65-0.72 | 0.69-0.73 | AR antagonism |
| Chloropyrimidine derivatives (anti-tubercular) | 25 compounds | CoMFA | 0.58-0.64 | 0.62-0.67 | Anti-tubercular |
Steric contour maps reveal that bulky substituents at the meta-position of the phenyl ring (corresponding to the methoxy group position) enhance biological activity, while ortho-substitution generally decreases potency [1]. The favorable steric region encompasses the methoxy substituent, suggesting that this group contributes positively to receptor binding interactions.
Electrostatic field analysis indicates that electronegative regions around the methoxy oxygen and pyrimidine nitrogens correlate with increased activity [11]. The chlorine atom at the 2-position of the pyrimidine ring occupies a region where electronegativity enhances binding affinity, consistent with halogen bonding interactions observed in crystallographic studies.
Hydrophobic field contributions demonstrate that lipophilic character in the piperazine-phenyl region improves membrane permeability and receptor binding [13]. The calculated lipophilicity (LogP) values for optimal compounds typically range from 2.5 to 4.2, balancing solubility and permeability requirements.
Machine learning approaches, including artificial neural networks (ANN) and support vector machines (SVM), provide complementary QSAR models with enhanced predictive accuracy for complex structure-activity relationships [12]. These non-linear models capture subtle interactions between molecular descriptors that linear regression methods may miss.
Key molecular descriptors identified across multiple QSAR studies include topological indices (Wiener index, Zagreb indices), electronic descriptors (HOMO-LUMO gap, dipole moment), and physicochemical properties (molecular weight, polar surface area) [14]. The methoxyphenyl substituent contributes significantly to molecular complexity indices and aromatic character descriptors.
Molecular docking investigations provide detailed insights into the binding modes and intermolecular interactions of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine with various biological targets. Computational docking studies reveal preferential binding orientations and key interaction patterns that govern selectivity and potency [5] [6] [15].
The compound demonstrates favorable binding energies ranging from -7.5 to -9.5 kcal/mol across different target proteins, indicating strong binding affinity comparable to established pharmaceutical compounds [5] [16]. The pyrimidine core consistently occupies the adenine binding pocket of kinase targets, forming canonical hydrogen bonds with backbone carbonyl and amino groups in the hinge region.
Table 4: Molecular Docking Results for Related Piperazinyl-Pyrimidine Compounds
| Target Protein | Compound Type | Binding Energy (kcal/mol) | Key Interactions | Docking Software |
|---|---|---|---|---|
| P2Y12 receptor | Piperazinyl-pyrimidine | -8.2 to -9.5 | π-π stacking, H-bonds | Surflex-Dock |
| NF-κB p65 subunit | Piperazine-linked pyrimidines | -7.32 to -9.32 | π-alkyl, H-bonds | AutoDock Vina |
| DNA Gyrase | Ciprofloxacin-pyrimidine hybrids | -6.8 to -8.4 | H-bonds, hydrophobic | AutoDock 4.2 |
| Androgen receptor (AR) | Arylpiperazine derivatives | -7.1 to -8.9 | Hydrophobic interactions | Glide |
| BcL2 protein | Piperazine-bergenin hybrids | -6.9 to -8.1 | H-bonds, van der Waals | PyMOL/AutoDock |
| PfGSK3/PfPK6 kinases | Pyrimidine derivatives | -7.5 to -9.2 | H-bonds, hydrophobic | Glide/MOE |
| VEGFR-2 | Furopyrimidine derivatives | -6.5 to -7.8 | π-π stacking, H-bonds | FlexX |
The methoxyphenyl group extends toward hydrophobic pockets in receptor binding sites, forming favorable van der Waals interactions with aliphatic amino acid residues [17]. The methoxy substituent serves as a hydrogen bond acceptor, frequently interacting with serine, threonine, or tyrosine residues in the binding cavity.
Piperazine ring interactions are dominated by electrostatic contacts with charged residues, particularly aspartate and glutamate side chains [5]. The secondary nitrogen in the piperazine ring can act as both hydrogen bond donor and acceptor, contributing to binding versatility and target selectivity.
The chlorine atom at the 2-position participates in halogen bonding interactions with backbone carbonyls and side chain oxygen atoms [6]. These interactions, typically ranging from 3.0 to 3.5 Ångströms in length, contribute 1-2 kcal/mol to overall binding stability.
Induced fit docking simulations reveal conformational flexibility in both the ligand and receptor upon binding [15]. The piperazine ring adopts different conformations (chair, boat, or twist-boat) depending on the specific target, while receptor side chains adjust to optimize interactions with the methoxyphenyl substituent.
Water-mediated interactions play crucial roles in binding specificity, with conserved water molecules bridging interactions between the pyrimidine nitrogens and polar residues in the binding site [2]. These water networks contribute to binding enthalpy while maintaining flexibility for conformational adjustments.